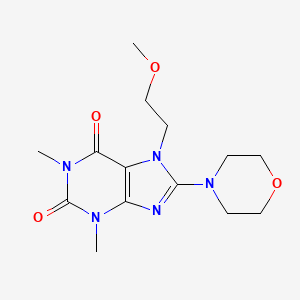

7-(2-甲氧基乙基)-1,3-二甲基-8-吗啉代-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

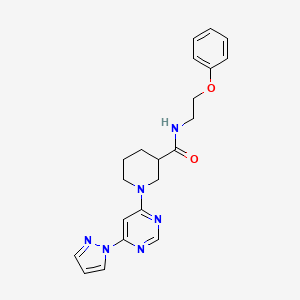

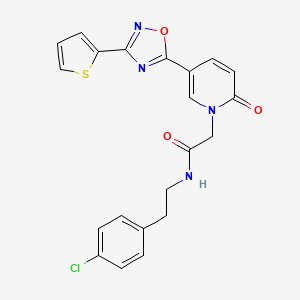

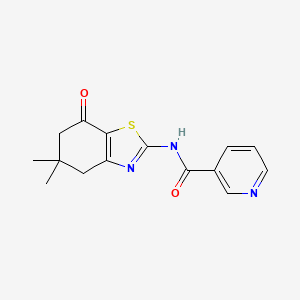

The compound “7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring. The methoxyethyl and morpholino substituents would be attached at the 7 and 8 positions of the purine ring, respectively .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .科学研究应用

晶体结构和分子构象

相关化合物中的嘌呤稠环骨架表现出平面性,取代基团如吗啉环采用特定的构象,例如椅式构象。这些化合物的结构和稳定性通常由分子间氢键网络增强,展示了它们在研究分子相互作用和晶体工程中的潜力 (Karczmarzyk 等人,1995)。

合成和镇痛特性

类似嘌呤化合物的衍生物显示出显着的镇痛活性,其中一些比乙酰水杨酸等参考药物更具活性。这表明在开发新的镇痛剂和探索嘌呤衍生物的药理特性方面具有潜在的应用 (Zygmunt 等人,2015)。

心血管活性

相关化合物的一些 8-烷基氨基取代衍生物在实验模型中显示出强烈的预防性抗心律失常活性和降压活性。这表明在心血管研究中具有潜在的应用,特别是在开发新的抗心律失常和高血压治疗方法方面 (Chłoń-Rzepa 等人,2004)。

血清素受体亲和力和精神活性

一系列衍生物已被研究其对血清素 (5-HT) 受体的亲和力,特别是 5-HT1A、5-HT2A 和 5-HT7 受体。引入特定取代基和延长嘌呤核心与芳基哌嗪片段之间的连接基团在设计具有精神活性的配体方面显示出潜力,为神经疾病和心理健康治疗的研究做出贡献 (Chłoń-Rzepa 等人,2014)。

具有官能团的可生物降解聚酯酰胺

吗啉衍生物已被用于合成具有受保护的侧链官能团的可生物降解聚酯酰胺。这在材料科学中具有应用,特别是在开发具有功能特性的可生物降解聚合物用于医疗和环境应用方面 (Veld 等人,1992)。

作用机制

Target of Action

It is known that xanthine derivatives, which this compound is, are known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition and antagonization of adenosine receptor .

Mode of Action

Xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors . This suggests that 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione may interact with its targets by binding to the active site, thereby inhibiting the enzyme or receptor’s function.

Biochemical Pathways

Given that xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors , it can be inferred that this compound may affect pathways involving these enzymes and receptors, leading to downstream effects such as changes in cyclic nucleotide levels and adenosine signaling.

安全和危害

未来方向

属性

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-16-11-10(12(20)17(2)14(16)21)19(6-7-22-3)13(15-11)18-4-8-23-9-5-18/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBZJYCLJDRIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2866723.png)

![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)

![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)

![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)

![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)